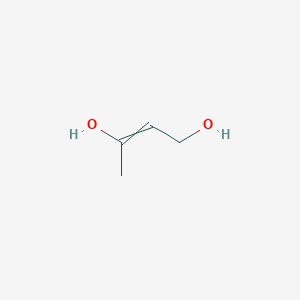

But-2-ene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

62539-54-2 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

but-2-ene-1,3-diol |

InChI |

InChI=1S/C4H8O2/c1-4(6)2-3-5/h2,5-6H,3H2,1H3 |

InChI Key |

DXXXHNQOKVRSES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)O |

Origin of Product |

United States |

Foundational & Exploratory

But-2-ene-1,3-diol: A Technical Overview of a Sparsely Characterized Diol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide consolidates the currently available chemical and physical property data for but-2-ene-1,3-diol. It is important to note that while computational data for this specific molecule is accessible, a significant portion of the experimental data pertains to its isomers, primarily 2-butene-1,4-diol (B106632) and 2,3-butanediol. This document aims to provide a clear and structured overview of the existing information, highlighting areas where experimental validation for this compound is needed.

Chemical Identity and Computed Properties

This compound is an unsaturated diol with the chemical formula C₄H₈O₂.[1] Its structure features a carbon-carbon double bond between the second and third carbon atoms, with hydroxyl groups located at the first and third positions. The presence of stereoisomers, (E)- and (Z)-but-2-ene-1,3-diol, is expected due to the double bond.[2]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 88.11 g/mol | [1][2] |

| XLogP3 | -0.1 | [1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | [1][2] |

| Exact Mass | 88.052429494 Da | [1][2] |

Experimental Data (Primarily on Isomers)

Table 2: Experimental Physical Properties of Butenediol Isomers

| Property | 2-Butene-1,4-diol | 2,3-Butanediol | Source |

| Melting Point | 7 °C | 19 °C | [3][4] |

| Boiling Point | 141-149 °C @ 20 mm Hg | 177 °C | [3][4] |

| Flash Point | 128 °C | 85 °C | [3][4] |

| Density | 1.067 - 1.074 g/mL | 0.987 g/mL | [3][4] |

| pKa | Not Available | 14.9 | [4] |

| Solubility | Highly soluble in water, ethanol, acetone; sparingly soluble in benzene. | Miscible with water; soluble in alcohol, ketones, ether. | [3][4] |

Synthesis and Purification

General Synthetic Approaches for Diols

The synthesis of unsaturated diols can be approached through various established organic chemistry methodologies. While a specific protocol for this compound is not detailed in the available literature, general methods for the synthesis of related diols include:

-

Selective Hydrogenation of Alkynediols: A common industrial method for producing butene-diols is the selective hydrogenation of the corresponding butyne-diol. For instance, 2-butene-1,4-diol is synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916) using catalysts such as nickel or palladium.[5]

-

Dihydroxylation of Dienes: Alkenes can be converted to vicinal diols through dihydroxylation reactions. Reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) are used for this purpose.[6][7]

Purification

Purification of diols often involves standard laboratory techniques such as distillation and chromatography. For crystalline diols, recrystallization can be an effective method. A patent for purifying cis-2-butene-1,4-diol (B44940) describes a method involving dissolution in a solvent like acetone, methyl ethyl ketone, or THF, followed by cooling to induce crystallization.[8]

Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is expected to be dictated by its two functional groups: the carbon-carbon double bond and the two hydroxyl groups.

-

Reactions of the Double Bond: The alkene moiety can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

-

Reactions of the Hydroxyl Groups: The alcohol groups can participate in esterification, etherification, and oxidation reactions.

Currently, there is no specific information available in the surveyed literature regarding the involvement of this compound in any signaling pathways or specific biological activities. Research on the biological roles of its isomers, such as 2,3-butanediol, has been conducted, particularly in the context of microbial metabolism.[9][10]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, data for related butene isomers and other diols can serve as a reference for expected spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a butenediol would be expected to show signals for the vinyl protons, the protons on the carbons bearing the hydroxyl groups, and the methyl protons. The coupling patterns would provide information about the connectivity of the molecule. For example, in cis-but-2-ene-1,4-diol, three signals are expected due to symmetry.[11]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons attached to the hydroxyl groups. The chemical shifts would be influenced by the electronegativity of the oxygen atoms.[12][13][14][15][16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A peak in the region of 1600-1680 cm⁻¹ would indicate the C=C stretching of the alkene. C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present.[17][18][19]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (88.11 g/mol ). The fragmentation pattern would be dependent on the stability of the resulting carbocations and radical species.[20]

Experimental Workflows and Logical Relationships

Due to the limited specific data on this compound, a detailed experimental workflow for its study cannot be definitively outlined. However, a logical approach for its characterization would follow standard chemical research practices.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a molecule with limited characterization in the scientific literature. While computational data provides a theoretical framework for its properties, there is a clear need for experimental studies to determine its physical and chemical characteristics, develop robust synthetic and purification protocols, and investigate its potential reactivity and biological relevance. The information available for its isomers serves as a valuable starting point for researchers interested in exploring this potentially useful chemical entity. Further investigation into this compound could reveal novel properties and applications in various fields of chemistry and drug development.

References

- 1. This compound | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-but-2-ene-1,3-diol | C4H8O2 | CID 143526926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 4. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 5. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 6. trans-But`-2-`ene reacts with cold dilute `KMnO_(4)` solution to yield [allen.in]

- 7. quora.com [quora.com]

- 8. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]

- 9. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]

- 10. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Butene-1,4-diol(6117-80-2) 13C NMR spectrum [chemicalbook.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. 2,3-Butanediol(513-85-9) 13C NMR [m.chemicalbook.com]

- 17. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. docbrown.info [docbrown.info]

An In-depth Technical Guide to But-2-ene-1,3-diol

Disclaimer: Direct experimental data for but-2-ene-1,3-diol is limited in publicly accessible scientific literature. Therefore, this guide combines available computed data with predicted properties based on the well-established principles of organic chemistry and spectroscopy of analogous compounds.

Molecular Structure and Isomerism

This compound (C₄H₈O₂) is an unsaturated diol featuring a carbon-carbon double bond and two hydroxyl groups. The placement of these functional groups at positions 1 and 3 of the but-2-ene backbone gives rise to stereoisomerism. The molecule can exist as two geometric isomers, (E)-but-2-ene-1,3-diol and (Z)-but-2-ene-1,3-diol, due to the restricted rotation around the C=C double bond.

Caption: Molecular structures of (E)- and (Z)-but-2-ene-1,3-diol.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models.[1][2] The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | PubChem[1] |

| Molecular Weight | 88.11 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem (Computed)[1] |

| Exact Mass | 88.052429 g/mol | PubChem (Computed)[1] |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of similar chemical structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OH | 1.0 - 5.0 | Singlet (broad) |

| =CH- | 5.5 - 6.0 | Multiplet |

| -CH(OH)- | 4.0 - 4.5 | Multiplet |

| -CH₂OH | 4.0 - 4.5 | Multiplet |

| CH₃- | 1.6 - 1.8 | Doublet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C=C | 120 - 140 |

| -C(OH)- | 65 - 80 |

| -CH₂OH | 60 - 70 |

| CH₃- | 15 - 25 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (sp²) | 3010 - 3100 |

| C-H stretch (sp³) | 2850 - 3000 |

| C=C stretch | 1640 - 1680 |

| C-O stretch | 1050 - 1260 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 88 | [M]⁺ (Molecular Ion) |

| 70 | [M - H₂O]⁺ |

| 57 | [M - CH₂OH]⁺ |

| 43 | [CH₃CO]⁺ |

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound could involve the selective reduction of a suitable precursor. One potential method is the reduction of 3-hydroxybut-2-en-1-al.

References

But-2-ene-1,3-diol (CAS 62539-54-2): A Technical Whitepaper

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for But-2-ene-1,3-diol (CAS 62539-54-2). This guide provides a comprehensive overview based on established principles and data for structurally related unsaturated diols. The experimental protocols and data presented are illustrative and may require optimization for this specific compound.

Introduction

Unsaturated diols are a class of organic compounds containing two hydroxyl groups and at least one carbon-carbon double bond. Their unique chemical architecture, combining the reactivity of alkenes and alcohols, makes them valuable intermediates in organic synthesis and building blocks for novel materials. This compound, an example of an allylic diol, possesses a structural motif that suggests potential applications in areas such as polymer chemistry and as a precursor for fine chemicals. Despite its potential, detailed technical information regarding its synthesis, properties, and biological activity is scarce in peer-reviewed literature. This whitepaper aims to provide a technical guide for researchers, scientists, and drug development professionals by consolidating the known information on this compound and presenting generalized methodologies for the synthesis, purification, and characterization of similar unsaturated diols.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62539-54-2 |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| XLogP3-AA | -0.4 |

Synthesis Methodologies

While a specific, detailed synthesis protocol for this compound is not documented in the searched literature, general methods for the synthesis of allylic and 1,3-diols can be adapted. A plausible and common approach involves the selective reduction of an appropriate α,β-unsaturated β-keto ester or a related dicarbonyl compound.

General Experimental Protocol: Reduction of an α,β-Unsaturated β-Keto Ester

The synthesis of a 1,3-diol can be achieved through the stereoselective reduction of a β-keto ester.[3] Chemoenzymatic methods, employing oxidoreductases, offer a green and highly selective route to chiral diols.[4][5]

Materials:

-

α,β-Unsaturated β-keto ester precursor

-

Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or an appropriate enzyme/whole-cell biocatalyst)[3][6]

-

Anhydrous solvent (e.g., Tetrahydrofuran, Ethanol)

-

Buffer solution (for enzymatic reactions)

-

Quenching agent (e.g., water, dilute acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A solution of the α,β-unsaturated β-keto ester is prepared in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). For enzymatic reductions, the substrate is added to a buffered aqueous solution containing the biocatalyst.

-

Reduction: The reducing agent is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified.

Caption: Generalized workflow for the synthesis of an unsaturated diol.

Purification and Analysis

The purification of diols is commonly achieved using chromatographic techniques. Due to their polar nature, normal-phase chromatography using a diol-functionalized silica (B1680970) gel column can be particularly effective.[7][8]

General Experimental Protocol: Chromatographic Purification

Materials:

-

Crude diol product

-

Silica gel or Diol-functionalized silica gel

-

Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

Procedure:

-

Column Preparation: A chromatography column is packed with the chosen stationary phase (e.g., silica gel).

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure diol are combined, and the solvent is removed under reduced pressure to yield the purified product.

Caption: Generalized workflow for the purification of an unsaturated diol.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, data for related compounds such as 1,4-butanediol (B3395766) and other alkane diols can provide some guidance on handling and safety. 1,4-Butanediol exhibits low acute toxicity via inhalation and dermal routes but moderate oral toxicity.[9][10] It can cause irritation to the skin, eyes, and respiratory system.[10] Some diols may also have effects on the central nervous system.[10]

General Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Potential Applications in Research and Drug Development

While no specific applications for this compound are documented, unsaturated diols, in general, are versatile building blocks in organic synthesis. They can be used in the synthesis of:

-

Polymers: Unsaturated diols are used as monomers in the production of polyesters and polyurethanes.[11]

-

Heterocyclic Compounds: The diol and alkene functionalities can be manipulated to form various heterocyclic structures, which are common motifs in pharmaceuticals.

-

Chiral Ligands: Chiral diols are valuable as ligands in asymmetric catalysis.[12][13]

The presence of both nucleophilic hydroxyl groups and an electrophilic double bond (upon activation) in this compound makes it a candidate for various synthetic transformations.

Conclusion

This compound is a chemical entity with potential utility in synthetic chemistry, yet it remains largely unexplored in the scientific literature. This whitepaper has provided a framework for approaching its study by summarizing its computed properties and presenting generalized, adaptable protocols for its synthesis, purification, and handling based on established knowledge of similar unsaturated diols. Further research is needed to determine the specific experimental conditions for the synthesis of this compound, to fully characterize its physical and chemical properties, and to explore its potential biological activities and applications. The lack of data represents a clear research gap and an opportunity for new discoveries in the field of organic chemistry and materials science.

References

- 1. This compound | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docbrown.info [docbrown.info]

- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dicarbonyl reduction by single enzyme for the preparation of chiral diols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hawach.com [hawach.com]

- 8. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to But-2-ene-1,3-diol

Introduction

But-2-ene-1,3-diol, a member of the unsaturated diol family of organic compounds, possesses a unique structural arrangement with both a carbon-carbon double bond and two hydroxyl groups. This configuration, specifically an allylic diol, imparts a distinct reactivity profile, making it a molecule of interest for further chemical synthesis and potential applications in various scientific fields, including drug development. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential utility for researchers and scientists.

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The structure consists of a four-carbon chain with a double bond between the second and third carbon atoms, and hydroxyl groups attached to the first and third carbon atoms. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C4H8O2 | PubChem[1] |

| Molecular Weight | 88.11 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62539-54-2 | PubChem[1] |

| SMILES | CC(=CCO)O | PubChem[1] |

| InChI | InChI=1S/C4H8O2/c1-4(6)2-3-5/h2,5-6H,3H2,1H3 | PubChem[1] |

| InChIKey | DXXXHNQOKVRSES-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 88.052429494 Da | PubChem[1] |

| Monoisotopic Mass | 88.052429494 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem |

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from readily available precursors. One such pathway involves the selective reduction of a suitable starting material containing the required carbon skeleton and oxygen functionalities. A potential starting material is 4-hydroxybut-2-enone. The synthesis would proceed via the selective reduction of the ketone functionality to a secondary alcohol.

Below is a conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of But-2-ene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-ene-1,4-diol is a key organic intermediate utilized in the synthesis of a variety of chemical compounds, including pharmaceuticals, agrochemicals, and polymers. The presence of a carbon-carbon double bond in its structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-but-2-ene-1,4-diol and trans-(E)-but-2-ene-1,4-diol. The spatial arrangement of the hydroxyl groups relative to the double bond significantly influences the physical, chemical, and biological properties of these isomers. This technical guide provides a comprehensive overview of the stereoisomers of but-2-ene-1,4-diol, including their synthesis, physical properties, and spectroscopic characterization.

Quantitative Data Summary

The distinct stereochemistry of the cis and trans isomers of but-2-ene-1,4-diol leads to notable differences in their physical properties. These are summarized in the table below for easy comparison.

| Property | cis-(Z)-but-2-ene-1,4-diol | trans-(E)-but-2-ene-1,4-diol |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol [1][2] | 88.11 g/mol [3][4] |

| CAS Number | 6117-80-2[1][2] | 821-11-4[3] |

| Appearance | Clear, colorless to yellow liquid[5] | White or colorless to yellow powder/lump/liquid[4] |

| Melting Point | 4-11 °C[1][2][6] | 7-45 °F (approx. -13.9 to 7.2 °C)[3][7] |

| Boiling Point | 235 °C (at 760 mmHg)[1][2][6] | 131.5 °C (at 12 mmHg)[7] |

| Density | 1.072-1.082 g/cm³ (at 15-20 °C)[1][2][6] | 1.07 g/mL (at 25 °C)[3][7] |

| Refractive Index (n20/D) | 1.4770-1.4800[1][2][5] | 1.478[7] |

| Solubility | Very soluble in water, ethanol, and acetone[8] | Soluble in chloroform, DMSO, and methanol[7] |

Experimental Protocols

The primary route for the synthesis of but-2-ene-1,4-diol stereoisomers is the selective hydrogenation of 2-butyne-1,4-diol (B31916). The choice of catalyst and reaction conditions dictates the stereochemical outcome.

Synthesis of cis-(Z)-but-2-ene-1,4-diol

The synthesis of the cis isomer is typically achieved through the partial hydrogenation of 2-butyne-1,4-diol using a poisoned catalyst, which prevents over-reduction to butane-1,4-diol.

Materials:

-

2-butyne-1,4-diol

-

Palladium on calcium carbonate, lead-poisoned (Lindlar's catalyst) or a similar poisoned palladium catalyst[9]

-

Methanol or other suitable solvent[10]

-

Hydrogen gas

-

Autoclave or a similar high-pressure reactor

Procedure:

-

An aqueous solution of 2-butyne-1,4-diol is placed in an autoclave.[9]

-

A lead-poisoned palladium-on-carbon (Pd-C) catalyst is added to the solution. The amount of catalyst is typically in the range of 0.33 to 0.99 wt.% of the total reaction mixture.[9]

-

The autoclave is sealed and the air is replaced first with nitrogen and then with hydrogen.[9]

-

The reaction mixture is heated to a temperature between 35 and 45°C with stirring.[9]

-

The hydrogen pressure is increased and maintained in the range of 0.6 to 1.7 MPa.[9]

-

The reaction is allowed to proceed for a duration of 60 to 390 minutes, during which the consumption of hydrogen is monitored.[9]

-

Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the stirring and hydrogen supply are stopped.[9]

-

The reactor is cooled rapidly, and the pressure is vented.[9]

-

The remaining hydrogen is replaced with nitrogen.[9]

-

The crude product is filtered to remove the catalyst.[9]

-

The resulting solution contains predominantly cis-but-2-ene-1,4-diol, which can be further purified by distillation.

Synthesis of trans-(E)-but-2-ene-1,4-diol

The synthesis of the trans isomer can be achieved through different methods, often involving isomerization of the cis isomer or through specific catalytic systems that favor the formation of the trans product. One common laboratory-scale method involves a dissolving metal reduction.

Materials:

-

2-butyne-1,4-diol

-

Sodium metal

-

Liquid ammonia (B1221849)

-

Ethanol or another proton source

Procedure:

-

A reaction vessel is cooled to -78 °C and liquid ammonia is condensed into it.

-

Small pieces of sodium metal are carefully added to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

-

A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., ethanol) is added dropwise to the sodium-ammonia solution.

-

The reaction is allowed to proceed until the blue color disappears, indicating the consumption of the solvated electrons.

-

The reaction is quenched by the slow addition of a proton source, such as solid ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate.

-

The remaining residue is dissolved in water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude trans-but-2-ene-1,4-diol.

-

Further purification can be achieved by recrystallization or column chromatography.

Stereoisomer Relationship and Synthesis Pathway

The following diagram illustrates the relationship between the stereoisomers of but-2-ene-1,4-diol and their common synthetic precursor, 2-butyne-1,4-diol.

References

- 1. cis-2-Butene-1,4-diol 97 6117-80-2 [sigmaaldrich.com]

- 2. cis-2-Butene-1,4-diol 97 6117-80-2 [sigmaaldrich.com]

- 3. trans-2-Butene-1,4-diol | C4H8O2 | CID 175854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cis-2-Butene-1,4-diol, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. cis-2-Butene-1,4-diol(6117-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-BUTENE-1,4-DIOL | 821-11-4 [chemicalbook.com]

- 8. cis-2-Butene-1,4-Diol | 6117-80-2 | Benchchem [benchchem.com]

- 9. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 10. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data of "But-2-ene-1,3-diol"

An In-depth Technical Guide to the Spectroscopic Data of But-2-ene-1,4-diol

This technical guide provides a comprehensive overview of the spectroscopic data for but-2-ene-1,4-diol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context. This document focuses on the cis ((Z)-but-2-ene-1,4-diol) and trans ((E)-but-2-ene-1,4-diol) isomers.

Spectroscopic Data

The following sections present the key spectroscopic data for the isomers of but-2-ene-1,4-diol in a structured format for ease of comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| (Z)-but-2-ene-1,4-diol | Not specified | 5.6 - 5.8 | m | Not specified | =CH |

| 4.1 - 4.3 | d | Not specified | -CH₂- | ||

| 3.5 | br s | Not specified | -OH |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| (Z)-but-2-ene-1,4-diol | Not specified | 129.8 | =CH |

| 58.5 | -CH₂- | ||

| (E)-but-2-ene-1,4-diol | Not specified | 131.2 | =CH |

| 63.1 | -CH₂- |

Infrared (IR) Spectroscopy

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| (Z)-but-2-ene-1,4-diol | ATR-IR | 3300 (broad) | O-H stretch |

| 3020 | =C-H stretch | ||

| 2920, 2850 | C-H stretch | ||

| 1650 | C=C stretch | ||

| 1020 | C-O stretch |

Mass Spectrometry (MS)

| Compound | Ionization Method | m/z | Relative Intensity | Assignment |

| (Z)-but-2-ene-1,4-diol | GC-MS (EI) | 88 | M⁺ | Molecular Ion |

| 70 | [M-H₂O]⁺ | Loss of water | ||

| 57 | ||||

| 42 | 81.80 | |||

| 41 | 72.33 | |||

| 39 | 99.99 | |||

| 29 | 46.62 | |||

| 27 | 35.34 |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired through standardized experimental procedures. The following outlines a general methodology for the synthesis of but-2-ene-1,4-diol and the subsequent acquisition of its spectroscopic data.

Synthesis of (Z)-but-2-ene-1,4-diol via Hydrogenation of 2-butyne-1,4-diol

A common method for the synthesis of (Z)-but-2-ene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol.[1]

Materials:

-

2-butyne-1,4-diol

-

Palladium-based catalyst (e.g., Lindlar's catalyst)

-

Solvent (e.g., methanol, ethanol)

-

Hydrogen gas

-

Reaction vessel (e.g., Parr hydrogenator)

Procedure:

-

The catalyst is suspended in the chosen solvent within the reaction vessel.

-

2-butyne-1,4-diol is added to the mixture.

-

The vessel is sealed and purged with nitrogen gas to remove oxygen.

-

The atmosphere is replaced with hydrogen gas, and the pressure is adjusted to the desired level (e.g., 1-4 atm).

-

The reaction mixture is agitated (stirred or shaken) at a controlled temperature (e.g., room temperature) to facilitate the reaction.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude (Z)-but-2-ene-1,4-diol can be purified by distillation or chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of the purified diol is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

IR Spectroscopy:

-

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission IR, or a drop is placed directly on the crystal of an ATR-IR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation and analysis.

-

Electron Ionization (EI) is a common method for generating the mass spectrum.

Signaling Pathways and Logical Relationships

But-2-ene-1,4-diol can participate in various chemical transformations. One such reaction is the ruthenium-catalyzed cross-metathesis with eugenol (B1671780) to form a new C-C double bond, demonstrating its utility as a building block in organic synthesis.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of But-2-ene-1,3-diol and its Keto Tautomer, 3-Hydroxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-ene-1,3-diol is a chemical compound of interest in various research and development sectors. It exists in equilibrium with its more stable keto tautomer, 3-hydroxy-2-butanone, also known as acetoin (B143602). The direct synthesis and isolation of the enediol form are challenging due to its inherent instability. Therefore, a practical approach to access this structural motif involves the synthesis of the keto form, acetoin, which can then be used to generate the enediol in situ or be trapped as a more stable derivative, such as a silyl (B83357) enol ether.

These application notes provide detailed protocols for the synthesis of 3-hydroxy-2-butanone from common starting materials, along with a procedure for the preparation and characterization of its silyl enol ether derivative, which serves as a stable proxy for this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 3-Hydroxy-2-butanone (Acetoin)

| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | pH | Molar Ratio (Substrate:Catalyst) | Conversion (%) | Selectivity (%) |

| Paraldehyde (B1678423) | Thiazole (B1198619) Salt | 160 | Self-generated | 4 | 9-10 | 200:1 | 98 | 90 |

| Acetaldehyde (B116499) | 3-Ethyl-4-methyl-5-hydroxyethylthiazole bromide | 110 | 1.5 (max) | 3 | 9 | 500:1 | 97 | - |

| Diacetyl | Baker's Yeast (Saccharomyces cerevisiae) | Ambient | Atmospheric | 24-48 | Neutral | - | High | High |

Table 2: Reagents for the Synthesis of 3-(Trimethylsilyloxy)but-2-en-2-ol (Silyl Enol Ether of Acetoin)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Hydroxy-2-butanone (Acetoin) | C₄H₈O₂ | 88.11 | Substrate |

| Chlorotrimethylsilane (B32843) (TMSCl) | (CH₃)₃SiCl | 108.64 | Silylating Agent |

| Triethylamine (B128534) (Et₃N) | (C₂H₅)₃N | 101.19 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-butanone (Acetoin) from Paraldehyde

This protocol is adapted from patent literature and describes the synthesis of acetoin in a one-pot reaction from paraldehyde.

Materials:

-

Paraldehyde

-

Thiazole salt catalyst

-

2M Sodium hydroxide (B78521) solution

-

Autoclave reactor

-

Distillation apparatus

Procedure:

-

Charge the autoclave reactor with paraldehyde and the thiazole salt catalyst in a 200:1 mass ratio.

-

Adjust the pH of the reaction mixture to 9-10 using a 2M sodium hydroxide solution.

-

Seal the reactor and begin stirring.

-

Slowly heat the reactor to 160 °C. The pressure will increase due to the depolymerization of paraldehyde to acetaldehyde.

-

Maintain the reaction at 160 °C for 4 hours.

-

After the reaction is complete, allow the reactor to cool to room temperature.

-

Transfer the reaction mixture to a distillation apparatus.

-

Purify the 3-hydroxy-2-butanone by vacuum distillation.

Expected Outcome: This method is reported to yield a paraldehyde conversion of 98% with a selectivity for 3-hydroxy-2-butanone of 90%.

Protocol 2: Synthesis of 3-Hydroxy-2-butanone (Acetoin) from Acetaldehyde

This protocol is based on patent literature for the condensation of acetaldehyde to acetoin.

Materials:

-

Acetaldehyde

-

3-Ethyl-4-methyl-5-hydroxyethylthiazole bromide catalyst

-

Sodium bicarbonate

-

Pressure reactor (e.g., 2L capacity)

-

Distillation apparatus

Procedure:

-

To the pressure reactor, add acetaldehyde and the 3-ethyl-4-methyl-5-hydroxyethylthiazole bromide catalyst in a molar ratio of 500:1.[1]

-

Adjust the pH of the reaction solution to 9 using sodium bicarbonate.[1]

-

Seal the reactor, begin stirring, and heat the mixture to 110 °C.[1]

-

The reaction will commence, and the pressure inside the reactor will rise to approximately 1.5 MPa.[1]

-

Continue the reaction for approximately 3 hours, at which point the pressure should decrease to 0 MPa, indicating the consumption of acetaldehyde.[1]

-

Stop the reaction and allow the reactor to cool to room temperature.

-

Transfer the reaction mixture for purification by reduced pressure distillation to obtain 3-hydroxy-2-butanone.[1]

Expected Outcome: The conversion of acetaldehyde is reported to be 97%, yielding high-purity acetoin after distillation.[1]

Protocol 3: Synthesis of 3-(Trimethylsilyloxy)but-2-en-2-ol (Trapping of the Enediol)

This protocol describes a general method for the synthesis of a silyl enol ether from a ketone, adapted for 3-hydroxy-2-butanone. This procedure traps the this compound tautomer as a stable derivative.

Materials:

-

3-Hydroxy-2-butanone (Acetoin)

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-2-butanone (1 equivalent) in anhydrous N,N-dimethylformamide.

-

Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (2.2 equivalents) dropwise to the stirred solution. The addition of both hydroxyl and enolizable ketone functionalities requires a slight excess of the silylating agent and base.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield 3-(trimethylsilyloxy)but-2-en-2-ol.

Characterization: The purified product can be characterized by:

-

¹H NMR: To confirm the presence of the vinyl and trimethylsilyl (B98337) protons.

-

¹³C NMR: To identify the carbons of the double bond and the trimethylsilyl group.

-

FT-IR: To observe the C=C stretching vibration and the Si-O bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the silyl enol ether.

Mandatory Visualizations

References

Application Notes and Protocols for "But-2-ene-1,3-diol" as a Monomer in Polymerization

I. Application Notes

Introduction

But-2-ene-1,3-diol is an unsaturated diol with the potential to serve as a monomer in the synthesis of novel polymers. Its structure, featuring a primary and a secondary hydroxyl group along with an internal carbon-carbon double bond, offers unique opportunities for creating polymers with tailored properties. The hydroxyl groups are suitable for polycondensation reactions, leading to the formation of unsaturated polyesters. The double bond in the polymer backbone can be utilized for subsequent modifications, such as cross-linking or functionalization.

Potential Applications

Polymers derived from this compound are anticipated to find applications in various fields, leveraging the functionalities of the unsaturated polyester (B1180765) backbone.

-

Biomedical Materials: The inherent biodegradability of polyesters can be harnessed for applications in drug delivery systems, tissue engineering scaffolds, and bioresorbable sutures. The unsaturation in the polymer backbone allows for the attachment of bioactive molecules or further cross-linking to control the degradation rate and mechanical properties.

-

Thermosetting Resins and Composites: The double bonds in the polyester chains can be cross-linked using free-radical initiators to form thermosetting resins. These resins can be reinforced with fibers (e.g., glass, carbon) to produce high-strength, lightweight composite materials for various structural applications.

-

Coatings and Adhesives: The unsaturated polyesters can be formulated into coatings and adhesives with good adhesion and chemical resistance. The curing process, initiated by heat or radiation, would involve the cross-linking of the double bonds.

Polymerization Methods

The primary method for polymerizing this compound is polycondensation with a dicarboxylic acid or its derivative. This reaction forms ester linkages and results in an unsaturated polyester.

II. Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester via Melt Polycondensation

This protocol describes the synthesis of a linear unsaturated polyester from this compound and adipic acid.

Materials:

-

This compound

-

Adipic acid

-

Titanium (IV) butoxide (catalyst)

-

Toluene (B28343) (for water removal)

-

Methanol (B129727) (for polymer precipitation)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with a condenser

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Schlenk line

Procedure:

-

Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add equimolar amounts of this compound and adipic acid.

-

Catalyst Addition: Add titanium (IV) butoxide (0.1 mol% with respect to the diacid) to the reaction mixture.

-

Esterification (First Stage): Add a small amount of toluene to the flask to facilitate the removal of water. Heat the mixture to 150°C under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue this stage until approximately 90% of the theoretical amount of water is collected.

-

Polycondensation (Second Stage): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and drives the polymerization to achieve a high molecular weight.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the viscosity of the reaction mixture or by analyzing samples using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

Polymer Isolation: Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitate it by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40°C until a constant weight is obtained.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the polycondensation of this compound with adipic acid, based on typical results for similar polyester syntheses.[1][2]

| Parameter | Value |

| Monomer Ratio (Diol:Diacid) | 1:1 |

| Catalyst Concentration (mol%) | 0.1 |

| Esterification Temperature (°C) | 150 |

| Esterification Time (h) | 4 |

| Polycondensation Temperature (°C) | 180-200 |

| Polycondensation Time (h) | 6-8 |

| Final Vacuum (mmHg) | <1 |

| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 20,000 |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Yield (%) | 85-95 |

III. Visualizations

Logical Workflow for Polymer Synthesis and Application

References

Application Notes and Protocols: But-2-ene-1,3-diol and its Isomers in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document aims to provide detailed application notes and protocols for "But-2-ene-1,3-diol" in organic synthesis. However, a comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific information regarding the synthesis, reactivity, and applications of this compound. While its existence is confirmed in chemical databases, detailed experimental data remains largely undocumented in readily accessible sources.

In light of this information gap, and to provide valuable and practical information for researchers in organic synthesis, this document will focus on the well-documented and synthetically important isomers of butenediol: But-2-ene-1,4-diol and 2,3-Butanediol (B46004) . These compounds are structurally related and offer versatile platforms for the synthesis of a wide range of molecules. This document will provide detailed application notes, experimental protocols, and data for these isomers as a practical alternative for synthetic chemists.

This compound: A Note on Availability and Data

This compound (CAS No: 62539-54-2) is a chemical compound with the molecular formula C4H8O2.[1] Its structure features both a carbon-carbon double bond and two hydroxyl groups, suggesting its potential as a versatile building block in organic synthesis.

Basic compound information is available from public databases:

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| CAS Number | 62539-54-2 |

Despite its potential, there is a notable lack of published literature detailing the synthesis and reactivity of this compound. Therefore, the following sections will focus on its synthetically useful and well-characterized isomers.

But-2-ene-1,4-diol: A Versatile Synthon

But-2-ene-1,4-diol is a key industrial chemical and a versatile starting material in organic synthesis, serving as a precursor to various pharmaceuticals, agrochemicals, and polymers.[2][3] It exists as two geometric isomers, cis and trans.

Synthesis of But-2-ene-1,4-diol

The primary industrial synthesis of but-2-ene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol (B31916).[2] Various catalytic systems have been developed to achieve high selectivity and conversion.

Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is based on the use of a Schiff base modified palladium nanocatalyst, which has demonstrated high efficiency and selectivity.[2]

Materials:

-

2-Butyne-1,4-diol

-

Schiff base modified Pd nanocatalyst

-

Solvent (e.g., Ethanol)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Charge the autoclave reactor with 2-butyne-1,4-diol and the Schiff base modified Pd nanocatalyst in a suitable solvent.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reactor to the specified temperature and maintain with vigorous stirring.

-

Monitor the reaction progress by techniques such as GC or TLC.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purify the product by distillation or chromatography as needed.

Quantitative Data for Catalytic Hydrogenation:

| Catalyst System | Temperature (°C) | Pressure (MPa H2) | Time (h) | Conversion (%) | Selectivity to But-2-ene-1,4-diol (%) |

| Schiff Base Modified Pd Nanocatalyst[2] | 50 | 2 | 4 | 95.2 | ~100 |

| 0.5 wt% Pt/SiC[2] | 100 | 1 | 10 | up to 96 | up to 96 |

Applications in Organic Synthesis

But-2-ene-1,4-diol is a precursor for the synthesis of:

-

1,4-Butanediol: Through complete hydrogenation.

-

Tetrahydrofuran (THF): Via acid-catalyzed cyclization.

-

Endosulfan: An insecticide.[2]

-

Vitamins A and B6. [2]

-

Plasticizers and Polymers: Used in the production of alkyd resins and polyurethanes.[2][3]

Logical Relationship: Synthesis and Applications of But-2-ene-1,4-diol

Caption: Synthetic pathway and major applications of But-2-ene-1,4-diol.

2,3-Butanediol: A Chiral Building Block

2,3-Butanediol is a vicinal diol that exists as three stereoisomers: (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. This chirality makes it a valuable precursor in asymmetric synthesis.

Synthesis of 2,3-Butanediol

2,3-Butanediol can be synthesized through various methods, including the dihydroxylation of 2-butene (B3427860) and microbial fermentation.

Experimental Protocol: Syn-dihydroxylation of trans-2-Butene

This protocol describes the synthesis of a racemic mixture of 2,3-butanediol using potassium permanganate (B83412).[4]

Materials:

-

trans-2-Butene

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Water

-

Dichloromethane (for extraction)

Procedure:

-

Prepare a cold, dilute, alkaline solution of potassium permanganate.

-

Bubble trans-2-butene gas through the cold KMnO4 solution with vigorous stirring.

-

Continue the reaction until the purple color of the permanganate disappears, indicating the consumption of the alkene. A brown precipitate of manganese dioxide (MnO2) will form.

-

Filter the reaction mixture to remove the MnO2.

-

Extract the aqueous filtrate with dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the 2,3-butanediol.

Stereochemical Outcome of Dihydroxylation:

| Alkene Isomer | Reagent | Stereochemical Outcome |

| trans-2-Butene | Cold, dilute KMnO4 | Racemic (2R,3R)- and (2S,3S)-2,3-butanediol |

| cis-2-Butene | Cold, dilute KMnO4 | meso-2,3-butanediol |

Applications in Organic Synthesis

2,3-Butanediol is a precursor to several important chemicals:

-

Methyl Ethyl Ketone (MEK): Through acid-catalyzed dehydration.

-

1,3-Butadiene: Via a two-step dehydration process.

-

Chiral Auxiliaries and Ligands: The chiral isomers are used in asymmetric synthesis.

Experimental Workflow: Dehydration of 2,3-Butanediol to 1,3-Butadiene

Caption: Two-step dehydration of 2,3-butanediol to 1,3-butadiene.

Conclusion

While "this compound" remains an under-explored molecule in the landscape of organic synthesis, its isomers, But-2-ene-1,4-diol and 2,3-Butanediol, are well-established and highly valuable synthons. The protocols and data presented here for these isomers offer robust starting points for a variety of synthetic endeavors, from the production of commodity chemicals to the intricate design of complex, stereochemically-defined molecules. Further research into the synthesis and reactivity of this compound could unveil new and unique applications in the future.

References

- 1. This compound | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 4. trans-But`-2-`ene reacts with cold dilute `KMnO_(4)` solution to yield [allen.in]

Application Notes and Protocols for But-2-ene-1,3-diol: An Overview

This document aims to provide relevant information on these closely related and well-documented isomers to serve as a potential starting point for researchers interested in the butenediol and butanediol (B1596017) family of compounds.

Closely Related Isomers and Their Applications

But-2-ene-1,4-diol

But-2-ene-1,4-diol is a significant chemical intermediate.[2] It is primarily used in the synthesis of various industrial and pharmaceutical products.

Key Applications:

-

Chemical Synthesis: It serves as a precursor in the production of endosulfan, vitamins A and B6.[2]

-

Polymer Industry: Used as a plasticizer for alkyd resins, a fungicide for synthetic resins, and a crosslinking agent.[2][3]

-

Leather Tanning: Employed as a reducing agent in chrome tanning baths.[3]

Experimental Protocol: Synthesis of But-2-ene-1,4-diol via Selective Hydrogenation

A common method for synthesizing 2-Butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (B31916).[2]

Materials:

-

2-butyne-1,4-diol (BYD)

-

Catalyst (e.g., Nickel, Palladium, or Platinum-based)

-

Solvent (as required by the specific catalytic system)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation under pressure

Procedure:

-

Charge the reaction vessel with 2-butyne-1,4-diol and the chosen solvent.

-

Add the selected catalyst. For example, a 0.5 wt% Platinum on Silicon Carbide (Pt/SiC) catalyst has shown high selectivity.[2]

-

Seal the reaction vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).[2]

-

Heat the reaction mixture to the target temperature (e.g., 100 °C) and maintain for the required duration (e.g., 10 hours).[2]

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of BYD and selectivity towards 2-Butene-1,4-diol.

-

Upon completion, cool the reactor, vent the hydrogen gas, and filter the catalyst.

-

The product can be purified from the reaction mixture using distillation.

Quantitative Data for Synthesis of 2-Butene-1,4-diol:

| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Pt/SiC (0.5 wt% Pt) | 100 | 1 | 10 | up to 96 | up to 96 | [2] |

| Schiff Base Modified Pd | 50 | 2 | 4 | 95.2 | ~100 | [2] |

Butane-2,3-diol

Butane-2,3-diol is a fermentation product with roles in bacterial signaling.[4] It exists in three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and meso.[5]

Biological Role:

-

Bacterial Signaling: Butane-2,3-diol can induce Ca²⁺ transients in E. coli by activating lanthanum-sensitive Ca²⁺ channels.[4] This suggests a role in bacterial-host cell signaling.[4]

-

Metabolism in Pseudomonas putida : This bacterium can utilize all three stereoisomers of 2,3-butanediol (B46004) as a sole carbon source for growth.[6][7]

Experimental Protocol: Measurement of Butane-2,3-diol Induced Ca²⁺ Transients in E. coli

This protocol is based on the methodology described for monitoring Ca²⁺ transients in bacteria.[4]

Materials:

-

E. coli expressing aequorin (a calcium-sensitive photoprotein)

-

Butane-2,3-diol (and its different stereoisomers if required)

-

Buffer solution with varying external Ca²⁺ concentrations (e.g., 0.1-10 mM)

-

Luminometer

Procedure:

-

Grow the aequorin-expressing E. coli to the desired growth phase.

-

Harvest and resuspend the cells in the appropriate buffer.

-

Place the cell suspension in the luminometer.

-

Inject a solution of Butane-2,3-diol to achieve the desired final concentration (e.g., 5-200 mM).

-

Record the light emission from aequorin, which is proportional to the intracellular Ca²⁺ concentration.

-

To confirm the involvement of Ca²⁺ channels, pre-incubate the cells with a channel blocker like La³⁺ before adding Butane-2,3-diol and observe the effect on the Ca²⁺ transient.

Quantitative Data for Butane-2,3-diol Induced Ca²⁺ Transients in E. coli :

| Compound | Concentration Range | Half Maximum Effect | Effect on Cytosolic Free Ca²⁺ | Reference |

| Butane-2,3-diol | 5-200 mM | 25 mM | Activates Ca²⁺ transients | [4] |

| meso-Butane-2,3-diol | Not specified | ~2x more potent than (2R,3R) and (2S,3S) | Activates Ca²⁺ transients | [4] |

| Butane-1,3-diol | Not specified | Not specified | No detectable effects | [4] |

| Butane-1,4-diol | Not specified | Not specified | No detectable effects | [4] |

Signaling Pathway and Workflow Diagrams

Caption: Signaling pathway of Butane-2,3-diol in E. coli.

Caption: Experimental workflow for the synthesis of 2-Butene-1,4-diol.

References

- 1. But-2-ene-1,3-diol | C4H8O2 | CID 71385431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 4. Fermentation product butane 2,3-diol induces Ca2+ transients in E. coli through activation of lanthanum-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]

- 7. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Spectroscopy of But-2-ene-1,4-diol

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cis-(Z) and trans-(E) isomers of But-2-ene-1,4-diol. It includes protocols for sample preparation, data acquisition for ¹H, ¹³C, and COSY NMR, and a summary of expected chemical shifts and coupling constants. This guide is intended for researchers and scientists in the fields of chemistry and drug development.

Introduction

But-2-ene-1,4-diol is a key chemical intermediate with applications in the synthesis of various pharmaceuticals and agrochemicals. It exists as two geometric isomers, cis-(Z) and trans-(E), whose distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to different physical and chemical properties. NMR spectroscopy is an essential analytical technique for the structural elucidation and differentiation of these isomers. This application note details the expected ¹H and ¹³C NMR spectral features of both isomers and provides standardized protocols for their analysis.

A note on nomenclature: The user initially requested information on "But-2-ene-1,3-diol". This compound is an enol and is generally unstable, readily tautomerizing to 3-hydroxybutan-2-one. This document focuses on the stable and commercially significant isomer, But-2-ene-1,4-diol.

Predicted NMR Data and Interpretation

The symmetry in both cis- and trans-But-2-ene-1,4-diol simplifies their NMR spectra. Due to the plane of symmetry in both molecules, the two methylene (B1212753) (-CH₂-) groups are chemically equivalent, as are the two vinyl (-CH=) protons.

¹H NMR Spectroscopy:

-

Vinyl Protons (-CH=): The chemical shift of these protons is sensitive to the geometry of the double bond.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the double bond and a hydroxyl group.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often a broad singlet and may not show coupling.

¹³C NMR Spectroscopy:

-

Vinyl Carbons (-CH=): The chemical shifts of the olefinic carbons are influenced by the stereochemistry of the double bond.

-

Methylene Carbons (-CH₂-): The chemical shifts of the allylic carbons are also affected by the cis or trans configuration.

Data Summary Tables:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of But-2-ene-1,4-diol.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for But-2-ene-1,4-diol Isomers.

| Isomer | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| cis-(Z) | -CH= | ~5.8 | Triplet | ~5-6 |

| -CH₂- | ~4.2 | Doublet | ~5-6 | |

| -OH | Variable | Singlet (broad) | - | |

| trans-(E) | -CH= | ~5.7 | Triplet | ~5-6 |

| -CH₂- | ~4.1 | Doublet | ~5-6 | |

| -OH | Variable | Singlet (broad) | - |

Table 2: ¹³C NMR Chemical Shifts (δ) for But-2-ene-1,4-diol Isomers.

| Isomer | Carbon Assignment | Chemical Shift (ppm) |

| cis-(Z) | -CH= | ~128-130 |

| -CH₂- | ~58-60 | |

| trans-(E) | -CH= | ~129-131 |

| -CH₂- | ~63-65 |

Experimental Protocols

3.1. Sample Preparation:

-

Weigh 10-20 mg of the But-2-ene-1,4-diol sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this compound.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. ¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher is recommended.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16-32 (adjust for concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 10-12 ppm

3.3. ¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024 or higher (adjust based on concentration and experiment time).

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 200-220 ppm

3.4. 2D COSY (Correlation Spectroscopy) NMR Acquisition:

A COSY experiment is valuable for confirming the coupling between the vinyl (-CH=) and methylene (-CH₂-) protons.

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Parameters: Utilize standard instrument-provided parameters for small molecules. A 256x1024 data matrix is typically sufficient.

Visualization of NMR Correlations and Experimental Workflow

The following diagrams illustrate the molecular structures, key NMR correlations, and the experimental workflow.

Caption: Molecular structures of cis-(Z) and trans-(E)-But-2-ene-1,4-diol.

Caption: Expected ¹H-¹H COSY correlations for But-2-ene-1,4-diol.

Caption: General experimental workflow for NMR analysis.

Application Notes and Protocols for IR Spectroscopy of But-2-ene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the infrared (IR) spectroscopy of but-2-ene-1,4-diol, a molecule of interest in various chemical and pharmaceutical syntheses. The information presented here is intended to guide researchers in identifying and characterizing this compound using IR spectroscopy.

Introduction to IR Spectroscopy of But-2-ene-1,4-diol

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of but-2-ene-1,4-diol is characterized by the presence of hydroxyl (-OH) and alkene (C=C) functional groups. The molecule exists as two geometric isomers, cis (Z) and trans (E), which can exhibit subtle differences in their IR spectra, particularly in the fingerprint region.

Key Functional Group Absorptions

The primary functional groups in but-2-ene-1,4-diol and their expected IR absorption regions are:

-

O-H Stretch: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. The broadness of this peak is a result of hydrogen bonding.

-

C-H Stretch (sp²): A medium intensity absorption is typically observed just above 3000 cm⁻¹ (around 3010-3100 cm⁻¹) corresponding to the C-H stretching of the alkene group.

-

C-H Stretch (sp³): Absorptions corresponding to the C-H stretching of the methylene (B1212753) (-CH₂) groups are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=C Stretch: A medium to weak absorption band is anticipated in the 1640-1680 cm⁻¹ region, characteristic of a carbon-carbon double bond. The intensity of this peak can be influenced by the symmetry of the molecule; for instance, the trans isomer may show a weaker or absent peak due to a higher degree of symmetry.

-

C-O Stretch: A strong and distinct absorption band is expected in the 1000-1260 cm⁻¹ region, corresponding to the C-O single bond stretching vibration.

-

=C-H Bend: Out-of-plane bending vibrations for the alkene C-H bonds can provide information about the substitution pattern. For a disubstituted alkene like but-2-ene-1,4-diol, these peaks can appear in the 665-1000 cm⁻¹ region. For instance, cis isomers often show a peak around 665-730 cm⁻¹, while trans isomers show a peak around 960-980 cm⁻¹.[1]

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption peaks for but-2-ene-1,4-diol based on typical spectral data. Note that peak positions and intensities can vary slightly depending on the sample preparation method (e.g., neat, solution, ATR) and the specific isomer.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Peak Intensity |

| ~3300 (broad) | O-H | Stretch | Strong, Broad |

| ~3020 | =C-H | Stretch | Medium |

| ~2930 | -C-H (CH₂) | Asymmetric Stretch | Medium |

| ~2870 | -C-H (CH₂) | Symmetric Stretch | Medium |

| ~1670 | C=C | Stretch | Weak to Medium |

| ~1430 | -CH₂- | Scissoring | Medium |

| ~1040 | C-O | Stretch | Strong |

| ~970 (trans) | =C-H | Out-of-plane Bend | Medium |

| ~700 (cis) | =C-H | Out-of-plane Bend | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of But-2-ene-1,4-diol

This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of but-2-ene-1,4-diol using an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples and requires minimal sample preparation.

I. Materials and Equipment

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of but-2-ene-1,4-diol (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

II. Instrument Setup and Background Collection

-

Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

-

Turn on the spectrometer and allow the instrument to warm up according to the manufacturer's instructions to ensure stability.

-

Open the data acquisition software.

-

Set the desired experimental parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (a higher number of scans will improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

Collect a background spectrum. This is a critical step to subtract the IR absorption of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.

-

Ensure the ATR crystal surface is clean and free of any residue.

-

Initiate the background scan in the software.

-

III. Sample Analysis

-

Place a small drop of but-2-ene-1,4-diol onto the center of the ATR crystal using a clean dropper. The sample should completely cover the crystal.

-

If the ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Initiate the sample scan in the software.

-

The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.

IV. Data Processing and Cleaning

-

After data acquisition, process the spectrum as needed. This may include:

-

Baseline Correction: To correct for any sloping baselines.

-

Smoothing: To reduce noise.

-

Peak Picking: To identify the exact wavenumbers of the absorption maxima.

-

-

Clean the ATR crystal thoroughly after the measurement.

-

Wipe away the sample with a lint-free wipe.

-

Clean the crystal with a wipe dampened with a suitable solvent (e.g., isopropanol).

-

Allow the crystal to dry completely before running the next sample.

-

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of but-2-ene-1,4-diol.

Caption: Workflow for IR Spectroscopy Analysis.

References

Mass spectrometry of "But-2-ene-1,3-diol"

An Application Note on the Mass Spectrometry of But-2-ene-1,4-diol

Introduction

But-2-ene-1,4-diol (C₄H₈O₂) is an unsaturated diol that serves as a significant intermediate in the synthesis of various industrial and pharmaceutical products, including insecticides, resins, and Vitamin B6.[1] It exists as two geometric isomers, cis (Z) and trans (E).[1][2][3][4][5] The characterization and quantification of but-2-ene-1,4-diol and its isomers are crucial for quality control and process optimization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. This application note details the mass spectrometric behavior of but-2-ene-1,4-diol under electron ionization and provides protocols for its analysis.

Mass Spectrometry Data and Fragmentation

Electron Ionization (EI) is a widely used, high-energy ionization technique that results in extensive and reproducible fragmentation of molecules.[6][7] This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. The molecular weight of but-2-ene-1,4-diol is 88.1051 g/mol .[2][4][8]

Upon 70 eV electron ionization, but-2-ene-1,4-diol undergoes fragmentation to produce a series of characteristic ions. The mass spectrum is marked by the absence or very low abundance of the molecular ion peak (m/z 88), which is common for alcohols due to the facile loss of water or other small neutral molecules.

Proposed Fragmentation Pathway

The fragmentation of but-2-ene-1,4-diol is initiated by the removal of an electron to form the molecular ion [M]•+. This unstable ion then undergoes various fragmentation processes, including cleavage of C-C and C-O bonds and rearrangements. The most prominent fragmentation pathways are visualized in the diagram below.

Caption: Proposed Electron Ionization fragmentation pathway for But-2-ene-1,4-diol.

Quantitative Mass Spectrum Data

The most significant ions observed in the electron ionization mass spectrum of (Z)-2-Butene-1,4-diol are summarized in the table below. The base peak, the most abundant ion, is typically observed at m/z 39 or 41.

| m/z | Proposed Ion Fragment | Relative Intensity (%)[9] |

| 88 | [C₄H₈O₂]•+ (Molecular Ion) | Very Low / Not Observed |

| 70 | [C₄H₆O]•+ | Moderate |

| 57 | [C₃H₅O]+ | Moderate |

| 42 | [C₃H₆]•+ | 81.80 |

| 41 | [C₃H₅]+ | 72.33 |

| 39 | [C₃H₃]+ | 99.99 (Base Peak) |

| 31 | [CH₂OH]+ | Moderate |

| 29 | [CHO]+ or [C₂H₅]+ | 46.62 |

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing but-2-ene-1,4-diol for GC-MS analysis involves simple dilution.

-

Objective: To prepare a sample solution suitable for GC-MS injection.

-

Materials:

-

But-2-ene-1,4-diol standard

-

Methanol or Dichloromethane (GC grade)

-

Volumetric flasks (1 mL, 10 mL)

-

Micropipettes

-

GC vials with septa caps

-

-

Procedure:

-

Prepare a stock solution of 1 mg/mL by accurately weighing ~10 mg of but-2-ene-1,4-diol and dissolving it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

-

Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Transfer 1 mL of each working standard into a GC vial and seal with a septum cap.

-

For unknown samples, dissolve a known amount in the solvent and dilute to fall within the calibration range.

-

2. GC-MS Analysis Protocol